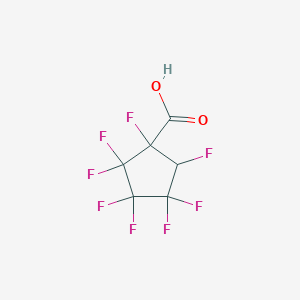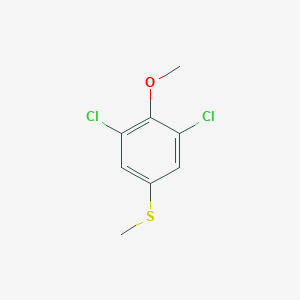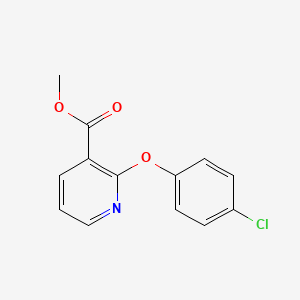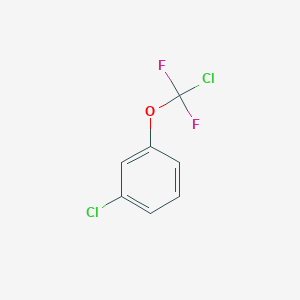
1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid is a fluorinated organic compound with the molecular formula C6HF8O2. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the fluorination of cyclopentane derivatives. The process typically includes the following steps:
Starting Material: Cyclopentane or its derivatives.
Fluorination: Using fluorinating agents such as elemental fluorine (F2) or cobalt trifluoride (CoF3) under controlled conditions.
Carboxylation: Introduction of the carboxyl group (-COOH) through reactions with carbon dioxide (CO2) or other carboxylating agents.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle highly reactive fluorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of fluorinated derivatives with different functional groups.
Scientific Research Applications
1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its hydrophobic and lipophobic properties.
Mechanism of Action
The mechanism by which 1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid exerts its effects is primarily through its interaction with molecular targets. The high electronegativity of fluorine atoms influences the compound’s reactivity and binding affinity. In biological systems, the compound can interact with enzymes and proteins, altering their activity and function. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
1,2,3,3,4,4,5,5-Octafluorocyclopentanecarboxylic acid can be compared with other fluorinated cyclopentane derivatives:
1,1,2,2,3,3,4,4-Octafluorocyclopentane: Similar in structure but lacks the carboxyl group, making it less reactive in certain chemical reactions.
1,1,2,2,3,3,4,4-Heptafluorocyclopentane: Contains one less fluorine atom, resulting in different physical and chemical properties.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A related compound with a hydroxyl group (-OH) instead of a carboxyl group, used in different applications such as surfactant synthesis.
The uniqueness of this compound lies in its combination of high fluorine content and the presence of a carboxyl group, which imparts distinct reactivity and application potential.
Properties
IUPAC Name |
1,2,2,3,3,4,4,5-octafluorocyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F8O2/c7-1-3(8,2(15)16)5(11,12)6(13,14)4(1,9)10/h1H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIRACURDCXMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)F)(F)F)(C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1,1,2,2-tetrachloro-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(trifluoromethyl)benzene](/img/structure/B6360085.png)

![Calix[6]hydroquinone](/img/structure/B6360106.png)








